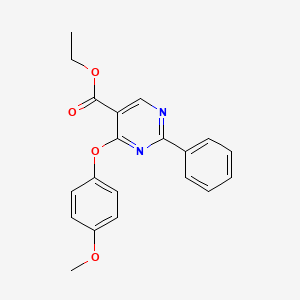

Ethyl 4-(4-methoxyphenoxy)-2-phenyl-5-pyrimidinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

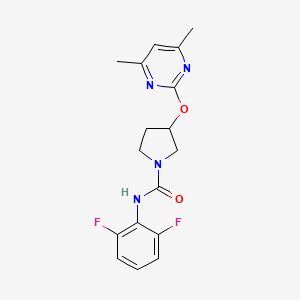

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has a methoxyphenoxy group attached to the 4th position and a phenyl group attached to the 2nd position of the pyrimidine ring. The ethyl carboxylate group is attached to the 5th position of the pyrimidine ring.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The phenyl, methoxyphenoxy, and ethyl carboxylate groups would be attached to this ring. The exact structure would need to be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods .Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The phenyl and methoxyphenoxy groups might be susceptible to electrophilic aromatic substitution reactions, while the ethyl carboxylate group could potentially undergo nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties would need to be determined experimentally .Aplicaciones Científicas De Investigación

Antiviral Activity

Ethyl 4-(4-methoxyphenoxy)-2-phenyl-5-pyrimidinecarboxylate derivatives have been investigated for their potential antiviral activities. For example, 2,4-Diamino-6-hydroxypyrimidines substituted in position 5 by various groups were synthesized and tested against a range of DNA viruses and retroviruses. Several of these derivatives showed marked inhibition of retrovirus replication in cell culture, highlighting their potential for antiviral drug development (Hocková et al., 2003).

Novel Synthetic Pathways

Research has also focused on developing new synthetic pathways for creating derivatives of this compound. Microwave-mediated, solvent-free conditions have been utilized for the regioselective synthesis of novel pyrimido[1,2-a]pyrimidines, showcasing innovative approaches to compound synthesis that could be applicable in various domains of medicinal chemistry (Eynde et al., 2001).

Improved Synthesis Methods

Efforts to improve the general synthesis of 4-aryl-5-pyrimidinecarboxylates, including ethyl 4-phenyl-5-pyrimidinecarboxylate, have been reported. These advancements in synthesis methods aim to enhance the yield and efficiency of producing pyrimidinecarboxylate derivatives, which are valuable for further pharmaceutical applications (Breaux & Zwikelmaier, 1981).

Liquid Crystal Properties

The synthesis and examination of liquid crystal properties of aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, including derivatives with methyl and methoxy groups, have been explored. These studies contribute to understanding the physicochemical properties of pyrimidine derivatives and their potential applications in material science (Mikhaleva, 2003).

Antioxidant and Radioprotective Activities

Novel pyrimidine derivatives have been synthesized and evaluated for their antioxidant and radioprotective activities. For instance, a study on ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate showed promising results in reducing oxidative stress caused by ionizing radiation in Drosophila melanogaster, indicating potential for therapeutic applications (Mohan et al., 2014).

Safety and Hazards

Direcciones Futuras

Future research on this compound could involve further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities. This could include in vitro and in vivo studies to determine its mechanism of action and potential therapeutic uses .

Propiedades

IUPAC Name |

ethyl 4-(4-methoxyphenoxy)-2-phenylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-3-25-20(23)17-13-21-18(14-7-5-4-6-8-14)22-19(17)26-16-11-9-15(24-2)10-12-16/h4-13H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCOQRLPVMVWEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1OC2=CC=C(C=C2)OC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820396 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((((Benzyloxy)carbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2922240.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2922244.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2922248.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2922251.png)

![4-methyl-1H-pyrrolo[3,2-b]pyridin-4-iumiodide](/img/structure/B2922252.png)

![Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2922258.png)

![N-(2,4-difluorophenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2922263.png)